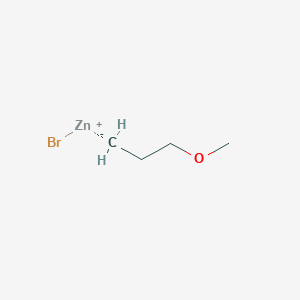

(3-Methoxypropyl)zinc bromide

描述

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1849 when Sir Edward Frankland first synthesized diethylzinc. nih.govaablocks.comorganic-chemistry.org This seminal discovery is widely regarded as the birth of organometallic chemistry itself. nih.govorganic-chemistry.org In the subsequent decades, chemists like Butlerov, Zaitsev, and Wagner expanded the utility of these new reagents, demonstrating their ability to react with acid chlorides, aldehydes, and esters. nih.govnih.gov

A significant milestone was the development of the Reformatsky reaction in 1887, which uses zinc to mediate the reaction of an α-haloester with a carbonyl compound, a transformation that remains a staple in organic synthesis. nih.govwikipedia.org Despite these early advances, organozinc reagents were somewhat eclipsed for a period by the more reactive Grignard reagents. However, their unique tolerance for a wide variety of functional groups in a substrate molecule eventually led to a resurgence. organic-chemistry.org This key advantage allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. organic-chemistry.org

Table 1: Historical Milestones in Organozinc Chemistry

| Year | Discovery | Scientist(s) | Significance |

|---|---|---|---|

| 1849 | Synthesis of diethylzinc | Edward Frankland | Birth of organometallic chemistry. nih.govaablocks.comorganic-chemistry.org |

| 1867 | Use of dimethylzinc (B1204448) to prepare tertiary alcohols | Aleksandr Butlerov | Expanded application to carbonyl compounds. nih.gov |

| 1887 | The Reformatsky Reaction | Sergey Reformatsky | A robust method for forming β-hydroxy esters. nih.govwikipedia.org |

| 1958 | The Simmons-Smith Reaction | H. E. Simmons & R. D. Smith | A key method for cyclopropane (B1198618) synthesis using an organozinc intermediate. aablocks.com |

| 1977 | The Negishi Coupling | Ei-ichi Negishi | Palladium-catalyzed cross-coupling of organozincs with halides, a cornerstone of modern synthesis. organic-chemistry.org |

Scope and Relevance of Alkylzinc Bromides in Modern Synthetic Chemistry

Alkylzinc halides (RZnX), including alkylzinc bromides, represent a critically important subclass of organozinc reagents. aablocks.com Their utility stems from a balance of reactivity and stability, allowing them to participate in a wide array of carbon-carbon bond-forming reactions while being compatible with sensitive functional groups like esters, nitriles, and ketones. organic-chemistry.orgrsc.orgpharmacompass.com

Modern synthetic methods have made the preparation of alkylzinc bromides more efficient and reliable. The direct insertion of activated zinc, such as Rieke zinc or zinc activated with iodine or lithium chloride, into alkyl bromides is now a common and high-yielding procedure. aablocks.comsigmaaldrich.comrug.nl

The true power of alkylzinc bromides is unleashed in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which typically employs a palladium or nickel catalyst, is a premier method for forming C(sp²)–C(sp³) bonds by reacting an alkylzinc reagent with an aryl or vinyl halide. organic-chemistry.org This reaction and others, such as copper-catalyzed acylations and conjugate additions, have cemented the role of alkylzinc bromides as vital tools for constructing the carbon skeletons of complex pharmaceuticals, agrochemicals, and materials.

Table 2: Key Reactions Involving Alkylzinc Halides

| Reaction | Description |

|---|---|

| Negishi Coupling | A palladium- or nickel-catalyzed reaction coupling an organozinc compound with an organic halide or triflate. It is highly versatile for forming C-C bonds. organic-chemistry.org |

| Reformatsky Reaction | The reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. The key intermediate is an organozinc enolate. wikipedia.org |

| Fukuyama Coupling | A palladium-catalyzed coupling between a thioester and an organozinc reagent to synthesize ketones, noted for its high functional group tolerance. aablocks.com |

| Barbier Reaction | A one-pot reaction where an alkyl halide, a carbonyl substrate, and a metal (like zinc) react together to form an alcohol. The organozinc reagent is generated in situ. nih.gov |

| Copper-Catalyzed Coupling | Alkylzinc reagents undergo various copper(I)-mediated reactions, including cross-coupling with acid chlorides and conjugate addition to α,β-unsaturated systems. |

Specific Focus on (3-Methoxypropyl)zinc Bromide within the Organozinc Landscape

This compound is a functionalized alkylzinc reagent that exemplifies the advantages of this compound class. The presence of an ether functional group within its structure highlights the chemoselectivity of organozinc chemistry; such a group would be incompatible with many other, more reactive organometallic reagents.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3-methoxypropyl)zinc(II) bromide |

| CAS Number | 1639119-87-1 |

| Molecular Formula | C₄H₉BrOZn |

| InChI Key | AZYFSOHVJNNHHX-UHFFFAOYSA-M |

| Typical Form | Supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF). |

The primary role of this compound is to serve as a nucleophilic source of a 3-methoxypropyl group in C-C bond-forming reactions. Its utility has been demonstrated in the synthesis of complex, drug-like molecules, where the introduction of specific C(sp³)-rich fragments is crucial for improving physicochemical properties like solubility.

A notable research application involves its use in an automated, end-to-end workflow for the synthesis of a library of C(sp³)-enriched compounds. nih.gov In this study, this compound, prepared in situ from 1-iodo-3-methoxypropane, was used in a palladium-catalyzed Negishi coupling to functionalize a complex pyrazolopyrazine core, a scaffold relevant to medicinal chemistry. nih.gov This transformation showcases the reagent's ability to perform efficiently in a highly functionalized environment, delivering the desired architectural complexity required in modern drug discovery. nih.gov

Table 4: Research Application of this compound

| Reaction Type | Negishi Cross-Coupling nih.gov |

|---|---|

| Organozinc Reagent | (3-Methoxypropyl)zinc iodide (prepared in situ) |

| Coupling Partner | 7-Methyl-5-[4-(trifluoromethyl)phenyl]-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |

| Catalyst System | Pd(dba)₂ (palladium catalyst) and a phosphine (B1218219) ligand nih.gov |

| Product | (S)-3-(3-Methoxypropyl)-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one nih.gov |

| Significance | Demonstrates the use of the reagent in an automated workflow to create complex, C(sp³)-enriched molecules for drug discovery. nih.gov |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

bromozinc(1+);1-methoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHSFPGBLXAROC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxypropyl Zinc Bromide

Direct Oxidative Insertion of Zinc into Organic Halides

The most common and direct route to (3-Methoxypropyl)zinc bromide involves the oxidative addition of zinc metal to a 1-halo-3-methoxypropane. This reaction is a cornerstone of organozinc chemistry, providing a straightforward pathway to these versatile reagents. wikipedia.orgacs.org

Preparation from 1-Halo-3-methoxypropane Precursors

The synthesis typically begins with a precursor such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane. google.com The carbon-halogen bond in these molecules is susceptible to insertion by an activated zinc metal. The general reaction is as follows:

CH₃OCH₂CH₂CH₂X + Zn → CH₃OCH₂CH₂CH₂ZnX (where X = Br, Cl)

The selection of the halide precursor can influence the reaction conditions and the reactivity of the resulting organozinc reagent. 1-bromo-3-methoxypropane is often preferred due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. bethunecollege.ac.in

Influence of Zinc Activation and Reaction Conditions

The success of the direct insertion method hinges on the activation of the zinc metal. Commercially available zinc dust or powder is often not reactive enough to initiate the insertion into the organic halide. uni-muenchen.de Several methods have been developed to activate the zinc surface, enhancing its reactivity.

Iodine Activation: A catalytic amount of iodine can be used to activate the zinc metal. organic-chemistry.org This method is simple and effective, with the iodine likely removing the passivating oxide layer on the zinc surface. organic-chemistry.org

Rieke Zinc: Another highly effective method involves the use of Rieke zinc, a highly reactive form of zinc prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium or lithium. wikipedia.orgsigmaaldrich.com Rieke zinc reacts readily with alkyl bromides and chlorides, even those with sensitive functional groups. sigmaaldrich.comacs.org

Lithium Chloride and Other Additives: The presence of lithium chloride (LiCl) has been shown to significantly facilitate the formation of organozinc reagents. wikipedia.orguni-muenchen.de LiCl helps to solubilize the organozinc species as it forms, removing it from the metal surface and exposing fresh zinc for reaction. wikipedia.orgnih.gov This leads to higher yields and faster reaction times. uni-muenchen.de The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylacetamide (DMA) is also crucial for the success of the reaction. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com

The reaction conditions, including temperature and solvent, play a significant role in the yield and purity of this compound. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organozinc reagent by oxygen or moisture. bethunecollege.ac.in

Transmetalation Routes for Organozinc Bromide Formation

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic compound with a zinc salt. This method offers a different pathway to this compound and can be advantageous in certain synthetic contexts. researchgate.net

Utilization of Organolithium or Organomagnesium Intermediates

This approach involves the initial preparation of an organolithium or organomagnesium (Grignard) reagent from 1-halo-3-methoxypropane. researchgate.net These highly reactive intermediates are then treated with a zinc halide, typically zinc bromide (ZnBr₂), to generate the desired organozinc compound. rsc.orgrsc.orggoogle.com

From Organolithium Reagents:

CH₃OCH₂CH₂CH₂Br + 2 Li → CH₃OCH₂CH₂CH₂Li + LiBr

CH₃OCH₂CH₂CH₂Li + ZnBr₂ → CH₃OCH₂CH₂CH₂ZnBr + LiBr

Organolithium reagents are powerful nucleophiles and bases, and their generation and use require strict anhydrous and inert conditions. sigmaaldrich.comnih.gov

From Organomagnesium (Grignard) Reagents:

CH₃OCH₂CH₂CH₂Br + Mg → CH₃OCH₂CH₂CH₂MgBr

CH₃OCH₂CH₂CH₂MgBr + ZnBr₂ → CH₃OCH₂CH₂CH₂ZnBr + MgBr₂

Grignard reagents are widely used in organic synthesis and are generally prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or THF. bethunecollege.ac.inresearchgate.netsigmaaldrich.com The subsequent transmetalation with zinc bromide is typically a rapid and efficient process.

Ligand Exchange and Equilibration Processes in Zincate Chemistry

The addition of organolithium or organomagnesium reagents to zinc halides can lead to the formation of various zincate species in solution. researchgate.net These are anionic complexes where the zinc atom is coordinated to more than two organic or halide ligands. The nature of these zincate species can influence the reactivity and selectivity of the organozinc reagent. researchgate.netresearchgate.net

For instance, the reaction of an organolithium reagent with zinc bromide can form lithium zincates of the type RZnBr₂⁻Li⁺, R₂ZnBr⁻Li⁺, or even R₃Zn⁻Li⁺, depending on the stoichiometry of the reactants. researchgate.net These equilibria are influenced by factors such as the solvent, the nature of the organic group, and the presence of other salts like lithium halides. uni-muenchen.de Understanding and controlling these equilibria can be crucial for optimizing subsequent reactions involving the this compound reagent.

Advanced Synthetic Techniques for Enhanced Purity and Yield

Modern organic synthesis continually seeks to improve the efficiency, safety, and scope of chemical transformations. For the preparation of this compound, several advanced techniques can be employed to achieve higher purity and yields.

Continuous flow chemistry offers a promising alternative to traditional batch synthesis. uni-muenchen.de In a flow reactor, reagents are continuously pumped and mixed in a controlled environment. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and often higher yields. The enhanced heat and mass transfer in flow systems can also improve the safety profile of exothermic reactions, such as the formation of organometallic reagents.

Reactivity Profiles and Mechanistic Investigations of 3 Methoxypropyl Zinc Bromide

Fundamental Reaction Pathways of Alkylzinc Halides

The formation and subsequent reactions of alkylzinc halides like (3-Methoxypropyl)zinc bromide are governed by fundamental organometallic principles. The initial step typically involves the oxidative addition of an alkyl halide to zinc metal, a process that can be influenced by various activating agents and solvent systems. nih.govacs.org This formation is understood to be a two-step mechanism involving the initial formation of organozinc intermediates on the metal surface, followed by their solubilization into the reaction medium. acs.org

The formation of organozinc reagents from alkyl halides and zinc metal is believed to proceed through single-electron transfer (SET) events. It has been proposed that the generation of alkyl zinc species from alkyl bromides involves two distinct SET steps. acs.org This pathway highlights the radical nature of intermediates that can be formed during the reaction.

While not always the dominant pathway in subsequent coupling reactions, the potential for SET mechanisms is a key feature of organometallic reactivity. In related systems, such as nickel-catalyzed cross-couplings, the activation of alkyl halides by a low-valent metal complex can occur through several potential mechanisms, including outer-sphere electron transfer, inner-sphere electron transfer, or a concerted halogen-atom abstraction, all of which involve single-electron processes to generate radical intermediates. nih.gov The detection of radical intermediates in some systems, such as those involving frustrated Lewis pairs, further underscores that SET pathways can play a significant role in the broader context of Lewis acidic and basic reagent chemistry. d-nb.info

One of the most important applications of alkylzinc halides is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org In these reactions, the mechanism of carbon-carbon bond formation from the palladium intermediate is a critical determinant of product selectivity. A simplified catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the organozinc reagent, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov

The final reductive elimination step, which forms the desired product, is generally considered a concerted process. However, it exists in competition with a stepwise pathway involving β-hydride elimination, which is particularly relevant for alkylzinc reagents that have hydrogen atoms on the β-carbon, such as this compound.

This stepwise process involves:

β-Hydride Elimination: The alkyl group on the palladium center eliminates a hydrogen atom, forming a palladium-hydride species and an alkene.

Migratory Insertion: The palladium-hydride can re-insert across the alkene in the opposite orientation.

Reductive Elimination: This can lead to the formation of an isomerized, undesired product. nih.gov

The competition between direct, concerted reductive elimination and the stepwise β-hydride elimination pathway is a key factor in reaction selectivity. nih.govorganic-chemistry.org The choice of ligands on the palladium catalyst is crucial for steering the reaction toward the desired concerted pathway by making reductive elimination faster than β-hydride elimination. organic-chemistry.org

Lewis Acidity and Coordination Chemistry of the Zinc Center

The zinc atom in this compound is an electron-deficient center, making it a Lewis acid. libretexts.org As a d¹⁰ metal ion, Zn(II) readily accepts electrons from Lewis bases. libretexts.orglibretexts.org This Lewis acidity is fundamental to its chemistry. In solution, the organozinc reagent does not exist as a simple monomer but is coordinated by solvent molecules or other Lewis basic additives.

The coordination chemistry of zinc is typically characterized by a coordination number of four, often resulting in a tetrahedral geometry, as seen in complexes like [ZnCl₄]²⁻. libretexts.org For this compound, the zinc center is coordinated by the 3-methoxypropyl group, the bromide anion, and likely by two solvent molecules (e.g., THF) to satisfy its coordination sphere. The ether oxygen within the 3-methoxypropyl group can also potentially engage in intramolecular coordination with the zinc center, forming a chelate structure, although this is in competition with stronger Lewis basic solvents like THF.

Experimental studies on related zinc complexes, such as those with N-oxides, demonstrate that coordination to the zinc(II) Lewis acid results in measurable changes to the ligand's bond lengths and electronic properties. nih.gov This confirms the significant electronic influence of the zinc center on its coordination environment.

Role of Solvent Effects and Additives in Reaction Selectivity and Rate

Solvents and additives play a critical role in both the formation and subsequent reactivity of alkylzinc halides. acs.orguci.edu Tetrahydrofuran (B95107) (THF) is a common solvent for these reagents, as its Lewis basic oxygen atom can coordinate to the zinc center, stabilizing the organometallic species in solution. organic-chemistry.orgnih.govacs.orgsigmaaldrich.com

Additives are frequently essential for achieving high yields and selectivity.

Lithium Chloride (LiCl): Often used during the preparation of organozinc reagents, LiCl aids in the solubilization of the organozinc species from the surface of the zinc metal, likely by forming more soluble zincate complexes. acs.org

N-Methylimidazole (N-MeIm): In Negishi cross-coupling reactions, N-MeIm has been identified as a key additive that dramatically improves yields and selectivity. nih.gov It is believed to accelerate the desired cross-coupling pathway while suppressing side reactions like homocoupling. nih.govacs.org

Copper(I) Salts: In certain reactions, catalytic amounts of copper(I) salts can enhance the reactivity of alkyl zinc species, facilitating reactions that are otherwise sluggish. acs.org

The choice of additives can be crucial for overcoming challenges in specific coupling reactions, as summarized in the table below, which details findings from studies on Negishi couplings with alkylzinc halides.

| Additive | Catalyst System | Reaction Type | Observed Effect | Source |

|---|---|---|---|---|

| None | PdCl₂(PPh₃)₂ | Alkenyl Bromide + 2° Alkylzinc Iodide | Trace of product | acs.org |

| N-Methylimidazole (N-MeIm) | PdCl₂(Amphos)₂ | Alkenyl Bromide + 1° Alkylzinc Iodide | High yield and stereoselectivity, suppression of side reactions | nih.govacs.org |

| TMEDA | Pd(OAc)₂ / DPEPhos | Alkenyl Bromide + 1° Alkylzinc Iodide | Moderate yield, some loss of stereochemistry | acs.org |

| CuCN·2LiCl | - | Carbonyl Alkylative Amination | Substantially enhances reactivity of alkyl zinc species | acs.org |

Elucidation of Active Species in Catalytic Cycles

In catalytic reactions like the Negishi coupling, the species initially added to the reaction, such as this compound (RZnBr), may not be the true "active species" that participates in the key transmetalation step. It is often a more complex, reactive intermediate formed in situ.

For alkylzinc species, it has been proposed that the presence of halide ions in solution is necessary to form a higher-order "zincate" species, with a general formula like RZnX₃²⁻. wikipedia.org This anionic zincate is believed to be more nucleophilic and thus more competent for transmetalation to the palladium center than the neutral organozinc halide. wikipedia.org

This concept is analogous to other areas of catalysis where a precatalyst is converted into the true active catalyst under the reaction conditions. For example, in some photocatalytic systems, a solid metal oxide precatalyst is slowly converted into a soluble, homogeneous species that is the actual photocatalyst. nih.gov Similarly, the this compound reagent likely exists in equilibrium with various solvated and aggregated forms, with the zincate species being the key intermediate that productively enters the catalytic cycle for C-C bond formation.

Applications of 3 Methoxypropyl Zinc Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The primary application of (3-methoxypropyl)zinc bromide lies in its ability to act as a nucleophilic source of a 3-methoxypropyl group in various carbon-carbon bond formation reactions. These reactions are fundamental to the assembly of complex organic molecules from simpler precursors.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound is an excellent coupling partner in several important cross-coupling methodologies, including those catalyzed by palladium, nickel, and copper.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. rsc.orgwikipedia.org this compound readily participates in these reactions, coupling with a wide range of aryl and heteroaryl halides. rsc.orgacs.org The reaction typically proceeds under mild conditions and exhibits excellent functional group tolerance. acs.orgpitt.edu

The general catalytic cycle for the Negishi coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org For secondary alkylzinc reagents like this compound, the choice of ligand on the palladium catalyst is crucial to prevent side reactions such as β-hydride elimination. nih.govmit.edu Ligands such as biaryldialkylphosphines (e.g., CPhos) have proven effective in promoting the desired reductive elimination pathway. nih.govorganic-chemistry.org

The scope of the palladium-catalyzed Negishi coupling of this compound is broad, encompassing the reaction with various substituted aryl and heteroaryl bromides and chlorides. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 4-(3-Methoxypropyl)benzonitrile | 85 |

| 2 | 2-Bromoanisole | Pd-PEPPSI-IPent | 1-Methoxy-2-(3-methoxypropyl)benzene | 82 |

| 3 | 3-Chloropyridine | Pd₂(dba)₃ / SPhos | 3-(3-Methoxypropyl)pyridine | 78 |

| 4 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | 1-(3-Methoxypropyl)-4-nitrobenzene | 90 |

Data are representative examples based on the general reactivity of secondary alkylzinc halides in Negishi coupling reactions.

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org this compound can be effectively coupled with various organic electrophiles, including aryl, heteroaryl, and vinyl halides, using nickel-based catalytic systems. organic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions and can tolerate a wide array of functional groups. acs.orgorganic-chemistry.org

The mechanism of nickel-catalyzed cross-coupling can vary but generally involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. The choice of ligand is critical for achieving high efficiency and selectivity. Common catalyst systems include Ni(acac)₂ with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. wikipedia.orgacs.org

The reaction of this compound with vinyl bromides under nickel catalysis provides a direct route to functionalized alkenes. This transformation is valuable for the synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of this compound

| Entry | Electrophile | Catalyst System | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Ni(acac)₂ / PPh₃ | 1-(3-Methoxypropyl)-4-methylbenzene | 88 |

| 2 | 2-Bromopyridine | NiCl₂(dppp) | 2-(3-Methoxypropyl)pyridine | 81 |

| 3 | (E)-1-Bromo-2-phenylethene | NiBr₂·diglyme / dtbbpy | (E)-1-(3-Methoxypropyl)-2-phenylethene | 75 |

| 4 | 1-Fluoronaphthalene | Ni(PCy₃)₂Cl₂ | 1-(3-Methoxypropyl)naphthalene | 65 |

Data are representative examples based on the general reactivity of alkylzinc halides in nickel-catalyzed cross-coupling reactions.

Copper-catalyzed or mediated cross-coupling reactions provide a complementary approach to palladium and nickel-based methods. This compound can undergo efficient coupling with various electrophiles, particularly acyl chlorides, in the presence of a copper(I) salt, such as copper(I) cyanide (CuCN). researchgate.netunl.edu This reaction, often referred to as a Fukuyama-type coupling when an organozinc reagent is used, is a powerful method for the synthesis of ketones.

The reaction is believed to proceed through the transmetalation of the organozinc reagent with the copper(I) salt to form a more reactive organocopper species. This intermediate then reacts with the acyl chloride to form the corresponding ketone. The use of a lithium chloride salt can often accelerate the reaction. researchgate.net

Table 3: Examples of Copper-Mediated Coupling of this compound with Acyl Chlorides

| Entry | Acyl Chloride | Copper Source | Product | Yield (%) |

| 1 | Benzoyl chloride | CuCN·2LiCl | 1-Phenyl-4-methoxybutan-1-one | 89 |

| 2 | Acetyl chloride | CuI | 5-Methoxypentan-2-one | 92 |

| 3 | Cyclohexanecarbonyl chloride | CuBr·SMe₂ | 1-Cyclohexyl-4-methoxybutan-1-one | 85 |

| 4 | 2-Thiophenecarbonyl chloride | CuCN | 4-Methoxy-1-(thiophen-2-yl)butan-1-one | 80 |

Data are representative examples based on the general reactivity of alkylzinc halides in copper-mediated acylation reactions.

Organozinc reagents, including this compound, can also participate in addition reactions to polar π-bonds, such as those found in carbonyl compounds and imines. These reactions provide access to more complex alcohol and amine structures.

A powerful, multicomponent approach for the synthesis of α-branched amines involves the zinc-mediated carbonyl alkylative amination reaction. acs.orgnih.govnih.gov This transformation brings together an aldehyde, an amine, and an alkyl halide in a one-pot process facilitated by zinc metal. While this reaction does not typically involve a pre-formed organozinc reagent, the in situ generated organozinc species from the alkyl halide is a key intermediate. beilstein-journals.org

Conceptually, a pre-formed organozinc reagent like this compound could serve as the nucleophilic component in a related three-component coupling. The reaction would proceed via the formation of an iminium ion from the aldehyde and amine, which is then intercepted by the organozinc reagent. nih.gov This approach offers a convergent and efficient route to complex amines. nih.govnih.gov The presence of a Lewis acid, such as a zinc salt, is often crucial for activating the iminium ion towards nucleophilic attack. acs.org

Table 4: Conceptual Application in Zinc-Mediated Carbonyl Alkylative Amination

| Aldehyde | Amine | Organozinc Reagent | Product |

| Benzaldehyde | Aniline | This compound | N-(1-Phenyl-4-methoxybutyl)aniline |

| Cyclohexanecarboxaldehyde | Benzylamine | This compound | N-Benzyl-1-cyclohexyl-4-methoxybutan-1-amine |

| Isobutyraldehyde | Piperidine | This compound | 1-(1-(3-Methoxypropyl)-2-methylpropyl)piperidine |

This table represents a conceptual application of this compound in a multicomponent reaction based on the principles of zinc-mediated carbonyl alkylative amination.

Addition to Carbonyl and Imine Electrophiles

Chemoselective Alkylation of Ketones and Aldehydes

Organozinc reagents, including functionalized variants like this compound, are known to add to carbonyl groups, forming new carbon-carbon bonds and yielding alcohols upon workup. A key feature of these reagents is their inherent chemoselectivity, particularly in their preference for aldehydes over ketones. This selectivity is attributed to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon compared to that of a ketone.

In a competitive reaction scenario where this compound is introduced to a mixture containing both an aldehyde and a ketone, the predominant product would be the secondary alcohol derived from the addition to the aldehyde. The formation of the tertiary alcohol from the ketone would be significantly slower and, in many cases, negligible, especially when employing stoichiometric amounts of the organozinc reagent. This chemoselectivity allows for the selective functionalization of aldehydes in the presence of less reactive ketone moieties within the same molecule, a crucial advantage in the synthesis of complex polyfunctional compounds.

The general trend in reactivity is illustrated in the following table, which is based on the known behavior of similar functionalized alkylzinc reagents.

| Carbonyl Substrate | Organozinc Reagent | Expected Major Product | Relative Reactivity |

| Benzaldehyde | This compound | 1-Phenyl-4-methoxybutan-1-ol | High |

| Acetophenone | This compound | 2-Phenyl-5-methoxypentan-2-ol | Low |

| Cyclohexanecarboxaldehyde | This compound | 1-Cyclohexyl-4-methoxybutan-1-ol | High |

| Cyclohexanone | This compound | 1-(3-Methoxypropyl)cyclohexan-1-ol | Low |

Carbometalation and Cyclization Reactions

Carbometalation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, is a powerful tool for the construction of complex carbon skeletons. Organozinc reagents can participate in such reactions, particularly with activated or strained alkenes and alkynes. While specific examples involving this compound are not prevalent in the literature, the general reactivity of functionalized alkylzinc halides suggests its potential in this arena. For instance, the intramolecular carbometalation of an unsaturated ether could be initiated by an organozinc moiety, leading to the formation of cyclic ethers.

Furthermore, tandem reactions involving an initial addition of the organozinc reagent followed by a cyclization event are known. For example, the addition of an organozinc reagent to a suitably substituted 2-alkynyl aldehyde can lead to an intermediate that undergoes subsequent cyclization to form substituted furans or other heterocyclic systems. The presence of the methoxy (B1213986) group in this compound could potentially influence the coordination and reactivity in such cyclization processes.

An illustrative, albeit generalized, scheme for a potential intramolecular cyclization is shown below:

| Starting Material | Reagent | Intermediate | Product |

| Alkynyl aldehyde | This compound | Zinc alkoxide | Substituted furan |

| Unsaturated halide | This compound | Alkylzinc species | Cyclized product |

Functional Group Tolerance and Chemoselectivity in Transformations

A hallmark of organozinc chemistry is the exceptional tolerance of a wide array of functional groups. Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, organozinc halides like this compound are compatible with esters, amides, nitriles, and even some ketones, as discussed previously. sigmaaldrich.com The presence of the ether linkage within the this compound itself is a testament to this compatibility.

The following table summarizes the expected compatibility of this compound with various functional groups based on the known reactivity of similar organozinc reagents.

| Functional Group | Reactivity with this compound | Comments |

| Aldehyde | Reactive | Forms secondary alcohol |

| Ketone | Sluggishly reactive | Generally much slower than with aldehydes |

| Ester | Generally unreactive | Compatible |

| Amide | Generally unreactive | Compatible |

| Nitrile | Generally unreactive | Compatible |

| Halide (Aryl, Vinyl) | Unreactive (in absence of catalyst) | Can undergo cross-coupling with Pd or Ni catalysis |

| Ether | Unreactive | The reagent itself contains an ether |

Stereoselective and Enantioselective Syntheses Facilitated by this compound

While this compound itself is achiral, its application in stereoselective and enantioselective synthesis is plausible, primarily through two mechanisms: diastereoselective addition to chiral substrates and enantioselective addition to prochiral substrates in the presence of a chiral catalyst.

Diastereoselective Additions:

When a chiral aldehyde is used as the substrate, the addition of this compound can proceed with a degree of diastereoselectivity. The stereochemical outcome is dictated by the inherent facial bias of the chiral aldehyde, often explained by models such as Cram's rule or the Felkin-Anh model. The presence of a chelating group, such as an α- or β-alkoxy substituent on the aldehyde, can further enhance the diastereoselectivity through the formation of a rigid, chelated transition state. nih.gov

Enantioselective Additions:

The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a well-developed field, typically relying on the use of a stoichiometric or catalytic amount of a chiral ligand. rsc.orgacs.org These ligands, often amino alcohols or chiral diols, coordinate to the zinc atom, creating a chiral environment that directs the addition of the alkyl group to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol product in excess. It is highly probable that this compound could be successfully employed in such catalytic asymmetric additions. The use of various chiral ligands, such as (-)-N,N-dibutylnorephedrine (DBNE) or chiral BINOL derivatives, has been shown to be effective in promoting the enantioselective addition of other functionalized alkylzinc reagents to a range of aldehydes. nih.gov

The following table provides hypothetical examples of the enantioselective addition of this compound to benzaldehyde, illustrating the potential outcomes with different types of chiral ligands.

| Aldehyde | Chiral Ligand/Catalyst | Expected Product | Potential Enantiomeric Excess (ee) |

| Benzaldehyde | Ti(OiPr)4 / Chiral Diol | (S)-1-Phenyl-4-methoxybutan-1-ol | High |

| Benzaldehyde | Chiral Amino Alcohol | (R)-1-Phenyl-4-methoxybutan-1-ol | High |

Spectroscopic and Structural Characterization of 3 Methoxypropyl Zinc Bromide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of (3-Methoxypropyl)zinc bromide in solution. The reagent is typically supplied as a solution in THF, and the solvent signals will be present in the spectra. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are influenced by the electron-withdrawing nature of the zinc bromide moiety and the ether functional group.

Due to the dynamic nature of organozinc reagents in solution, which can exist in equilibrium between monomeric, dimeric, and other aggregated forms (Schlenk equilibrium), NMR peak broadening is a common feature. The coordination of THF molecules to the zinc center further influences the electronic environment of the propyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the methoxy (B1213986) and the three methylene (B1212753) groups of the propyl chain. The methylene group adjacent to the zinc atom (C1) is expected to be the most deshielded of the methylene protons due to the electropositive character of zinc.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, providing shifts for the four unique carbon atoms in the (3-Methoxypropyl) moiety. The carbon atom directly bonded to zinc (C1) will exhibit a characteristic upfield shift compared to its precursor, 1-bromo-3-methoxypropane (B1268092), a phenomenon commonly observed in organometallic compounds.

Predicted NMR Data for this compound in THF:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -OCH₃ | 3.30 (s) | 58.5 |

| -CH₂-O- | 3.40 (t) | 73.0 |

| -CH₂-CH₂-O- | 1.85 (quint) | 30.0 |

| -CH₂-ZnBr | 0.80 (t) | 10.0 |

Note: These are predicted values and may vary based on concentration, temperature, and the specific solvent environment. The signals for coordinated and free THF will also be present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and isotopic distribution of this compound, as well as its fragmentation patterns under ionization. The presence of zinc and bromine, both with characteristic isotopic signatures (Zinc: ⁶⁴Zn (48.6%), ⁶⁶Zn (27.9%), ⁶⁷Zn (4.1%), ⁶⁸Zn (18.8%); Bromine: ⁷⁹Br (50.7%), ⁸¹Br (49.3%)), results in a distinctive pattern in the mass spectrum for the molecular ion and its fragments.

Due to the reactivity of organozinc halides, obtaining a clean mass spectrum can be challenging. The compound is often analyzed using soft ionization techniques to minimize fragmentation and observe the molecular ion.

Expected Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the C-Zn bond and the C-O bond.

Predicted Major Fragments in Mass Spectrometry:

| m/z (relative to ⁶⁴Zn and ⁷⁹Br) | Proposed Fragment |

| 207 | [CH₃O(CH₂)₃ZnBr]⁺ (Molecular Ion) |

| 128 | [CH₃O(CH₂)₃Zn]⁺ |

| 71 | [CH₃O(CH₂)₂]⁺ |

| 59 | [CH₃OCH₂]⁺ |

| 45 | [CH₂OH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by absorptions corresponding to the C-H and C-O bonds of the methoxypropyl chain. The C-Zn stretching vibration is also a key diagnostic peak, though it appears at lower frequencies and can sometimes be weak.

Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470-1440 | C-H bend | Alkyl (CH₂) |

| 1120-1080 | C-O-C stretch | Ether |

| ~600-400 | C-Zn stretch | Organozinc |

The presence of coordinated THF would be indicated by shifts in its characteristic C-O-C stretching frequency (typically around 1070 cm⁻¹ for free THF).

X-ray Crystallography of Related Organozinc Bromide Complexes for Structural Elucidation

Studies on various alkyl- and arylzinc halide-THF adducts have revealed several common structural motifs:

Coordination Geometry: The zinc atom in these adducts is typically tetra-coordinate, adopting a distorted tetrahedral geometry. uu.nl

Ligands: The coordination sphere of the zinc atom is usually completed by the organic substituent, the bromide atom, and one or two THF molecules. wikipedia.orgchemrxiv.org

Dimeric Structures: It is common for organozinc halides to form centrosymmetric dimers in the solid state. In these structures, the halide atoms can act as bridging ligands between two zinc centers. However, for bulky organic groups or in the presence of sufficient coordinating solvent, monomeric adducts are also observed.

For instance, the crystal structure of ethylzinc (B8376479) bromide-THF adduct has been shown to be dimeric, with bridging bromide atoms. Conversely, bulkier organozinc halides can form monomeric complexes with two THF molecules coordinated to the zinc center, such as in the structure of ZnCl₂(thf)₂. wikipedia.org Given the linear nature of the 3-methoxypropyl group, it is plausible that this compound forms a THF adduct with a tetra-coordinate zinc center. The exact monomeric or dimeric nature in the solid state would depend on the crystallization conditions. This understanding from analogous structures is critical for interpreting its reactivity and the role of the solvent in reactions where it is employed.

Computational and Theoretical Studies on 3 Methoxypropyl Zinc Bromide and Analogous Organozinc Species

Quantum Chemical Investigations of Electronic Structure and Bonding

The zinc-carbon bond is polar covalent, with electron density polarized toward the carbon atom due to its higher electronegativity (2.55) compared to zinc (1.65). wikipedia.org The presence of an electronegative halide, like bromide, enhances the acceptor character of the zinc center. uu.nlncl.res.in This often leads to the formation of dimeric or higher oligomeric aggregates in solution, which can be broken up by coordinating solvents. ncl.res.in

Computational studies, often combining ab initio molecular dynamics with spectroscopic methods like X-ray Absorption Spectroscopy (XAS), have been employed to elucidate the structure of organozinc reagents in solution. researchgate.netchemrxiv.orgchemrxiv.org These studies reveal that solvents, such as tetrahydrofuran (B95107) (THF), play a critical role by coordinating to the zinc center. This coordination changes the geometry around the zinc atom from linear or bent to tetrahedral, significantly impacting the reagent's reactivity. uu.nl The intramolecular ether functionality in (3-methoxypropyl)zinc bromide would be expected to play a similar coordinating role.

Table 1: Computed Structural Properties of Analogous Organozinc Species

| Compound/Complex | Method | Key Finding | Reference |

| ZnMeCl in THF | AIMD & TD-DFT | Exists in various solvation states; coordination of THF is crucial for accurate modeling. | researchgate.net |

| ZnMe2 in THF | AIMD & TD-DFT | Predominantly exists as ZnMe2(thf), challenging previous assumptions. | chemrxiv.orgchemrxiv.org |

| Dialkylzinc compounds | General Computational | Monomeric with linear sp-hybridized zinc centers in non-coordinating solvents. | wikipedia.orglibretexts.org |

| Organozinc Halides | General Computational | Tendency to form aggregates due to enhanced Lewis acidity of the zinc center. | uu.nlncl.res.in |

Mechanistic Pathway Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanistic pathways of reactions involving organozinc reagents, most notably the Nobel Prize-winning Negishi cross-coupling reaction. acs.orgresearchgate.netresearchgate.net DFT calculations allow researchers to map potential energy surfaces, characterize transition states, and determine activation energies for each step of a catalytic cycle.

For a typical palladium-catalyzed Negishi coupling, the mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org DFT studies on model systems, such as the reaction between methylzinc iodide (CH3ZnI) and vinyl bromide, have provided detailed insights: acs.orgresearchgate.net

Oxidative Addition: The organic halide adds to the Pd(0) catalyst.

Transmetalation: This is the key step where the organozinc reagent transfers its organic group to the palladium center. DFT calculations have shown that this step can proceed through various pathways, including associative mechanisms with bridged transition states. researchgate.netacs.org The calculations help to understand how factors like solvent and ligands influence the energy barrier of this step. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

DFT has also been used to investigate other reactions, such as the conjugate addition of organozinc halides to enones. rsc.org These studies revealed an unexpected reaction mechanism where the coordinating solvent stabilizes a transition state involving two organozinc moieties, thereby lowering the activation energy and explaining the experimentally observed high reactivity. rsc.org Similarly, DFT calculations have helped to uncover metal-specific dehydrocoupling pathways in C-H zincation reactions. researchgate.net

Table 2: Representative DFT-Calculated Activation Energies in Organozinc Reactions

| Reaction Step | Model System | Functional/Basis Set | Calculated ΔG‡ (kcal/mol) | Reference |

| Transmetalation | trans-[PdArMe(L)2] + ZnMe2 | Not specified | 26.4 | acs.org |

| C-C Reductive Elimination | Ni(III) intermediate | Not specified | Lower for primary vs. secondary alkyl electrophiles | acs.org |

| Halogen-Zinc Exchange | Me3ZnLi + Vinyl Iodide | Not specified | Lowered by decrease in deformation energy | nih.gov |

Prediction of Reactivity and Selectivity via Computational Modeling

Beyond mechanistic elucidation, computational modeling is increasingly used to predict the reactivity and selectivity of reactions involving organozinc compounds. By calculating and comparing the energy barriers for different potential reaction pathways, researchers can predict which products are likely to form and under what conditions.

For instance, computational studies on the uncatalyzed conjugate addition of organozinc halides showed that the choice of solvent is critical. DFT calculations explained why the reaction proceeds efficiently in 1,2-dimethoxyethane (B42094) (DME) but not in tetrahydrofuran (THF). The bidentate coordination of DME stabilizes the key transition state, lowering the activation energy sufficiently to account for the rapid and quantitative reaction observed experimentally. rsc.org

In the context of asymmetric synthesis, computational modeling is vital for understanding the origins of enantioselectivity in organozinc additions to carbonyl compounds. researchgate.netnih.gov Models can be used to calculate the energies of diastereomeric transition states leading to different stereoisomers. The energy difference between these transition states determines the enantiomeric excess of the product, allowing for the rational design of more selective chiral catalysts.

Furthermore, DFT calculations have been used to systematically study halogen-zinc exchange reactions. nih.gov Through fragment-energy analysis, it was found that the activation energy is determined by a balance of two factors: the interaction energy (INT) between the reactants and the deformation energy (DEF) required to bring the reactants into the transition-state geometry. This type of analysis can predict how changes in the substrate or the organozinc reagent will affect reactivity. For example, bulkier alkyl ligands on the zinc atom were found to decrease the activation energy by lowering the deformation energy. nih.gov

Analysis of Substituent Effects on Zinc-Carbon Bond Properties

The properties of the zinc-carbon bond, and consequently the reactivity of the organozinc reagent, are highly sensitive to the nature of the substituents on both the organic fragment and the zinc atom. researchgate.net Computational modeling provides a quantitative framework for analyzing these substituent effects.

While direct computational studies on a wide range of substituted alkylzinc halides are sparse, analogous studies on other zinc-containing systems provide valuable insights. For example, DFT studies on zeolitic imidazolate frameworks (ZIFs) have systematically investigated how substituting the organic linker molecules affects the properties of the zinc-nitrogen (Zn-N) coordination bond. acs.org These studies demonstrated that the electronegativity of the substituent significantly impacts the polarization of the Zn-N bond and the charge distribution around the zinc center. acs.org

Bond Lengths: Ligand substitution also leads to small but distinct changes in the zinc-ligand bond length.

Future Research Directions and Emerging Synthetic Opportunities

Development of More Sustainable and Greener Synthetic Routes

The pursuit of green chemistry principles is a paramount objective in modern chemical synthesis. Future research into (3-Methoxypropyl)zinc bromide should prioritize the development of more sustainable and environmentally benign synthetic methodologies. Current production methods for organozinc reagents often rely on solvents like tetrahydrofuran (B95107) (THF) and may involve the use of metallic zinc, which can require energy-intensive activation.

Future investigations could explore:

Alternative, Greener Solvents: Research into the use of biosourced or recyclable solvents as alternatives to traditional ethereal solvents would represent a significant step forward. The impact of such solvents on the stability and reactivity of this compound would be a key area of study.

Mechanochemical Synthesis: The use of ball milling or other mechanochemical techniques could be investigated to produce this compound with minimal or no solvent, thereby reducing waste and energy consumption.

Electrochemical Methods: Electrochemical synthesis from a suitable precursor could offer a more direct and potentially less wasteful route to the target compound.

A comparative analysis of potential greener synthetic routes is presented in Table 1.

| Synthetic Route | Potential Advantages | Research Focus |

| Biosourced Solvents | Reduced environmental impact, potential for biodegradability. | Solvent screening, stability studies, reactivity profiles. |

| Mechanochemistry | Significant reduction in solvent use, potential for new reactivity. | Optimization of milling conditions, scalability. |

| Electrochemistry | Avoidance of bulk metal reductants, precise control over reaction. | Electrode material selection, electrolyte optimization. |

Exploration of Novel Catalytic Systems for this compound Reactions

The reactivity of organozinc reagents like this compound is often enhanced and controlled through the use of catalysts, particularly in cross-coupling reactions. While palladium and nickel catalysts are standard, future research could focus on more sustainable and cost-effective alternatives.

Promising areas for exploration include:

Earth-Abundant Metal Catalysis: The development of catalytic systems based on iron, copper, or cobalt for cross-coupling reactions involving this compound would align with green chemistry principles by reducing reliance on precious metals.

Photoredox Catalysis: The use of light-mediated catalysis could enable novel reaction pathways and milder reaction conditions, potentially expanding the scope of transformations possible with this reagent.

Expansion into Materials Science and Polymer Chemistry Applications

The unique methoxypropyl functionality of this compound makes it an intriguing building block for advanced materials and polymers. The ether linkage could impart specific properties such as flexibility, polarity, and potential for coordination with other species.

Future research could be directed towards:

Synthesis of Functional Polymers: Incorporation of the 3-methoxypropyl group into polymer backbones or as a pendant group could lead to materials with tailored properties, such as modified solubility, thermal characteristics, or surface adhesion.

Development of Novel Materials for Electronics: The polarity imparted by the methoxy (B1213986) group could be exploited in the synthesis of new materials for applications in organic electronics, such as dielectric layers or components of organic light-emitting diodes (OLEDs).

Surface Modification: The reactivity of the organozinc moiety could be utilized to graft the 3-methoxypropyl group onto the surfaces of various substrates, thereby altering their surface properties for applications in coatings, sensors, or biomedical devices.

Table 2 outlines potential applications in materials science.

| Application Area | Potential Contribution of (3-Methoxypropyl) Group | Example Research Direction |

| Polymer Chemistry | Enhanced flexibility, polarity, and solubility. | Synthesis of novel polyesters or polyolefins. |

| Organic Electronics | Modification of dielectric properties. | Development of new gate dielectric materials. |

| Surface Science | Alteration of surface energy and wettability. | Functionalization of silicon wafers or metal oxides. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages in terms of safety, scalability, and process control. The integration of this compound into flow chemistry and automated synthesis platforms is a logical next step for enabling its wider application.

Key research directions in this area would include:

In-situ Generation and Use: Developing a flow process where this compound is generated and immediately consumed in a subsequent reaction would avoid the need to handle and store this potentially sensitive reagent.

Automated Reaction Optimization: The use of automated platforms could rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to optimize reactions involving this compound, accelerating process development.

Telescoped Synthesis: Integrating reactions of this compound into multi-step continuous flow sequences would streamline the synthesis of complex molecules.

The successful implementation of these future research directions would significantly enhance the synthetic utility of this compound, transforming it from a simple building block into a versatile tool for sustainable chemistry, advanced materials, and automated chemical manufacturing.

常见问题

Q. What are the recommended synthetic routes for (3-Methoxypropyl)zinc bromide, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via transmetallation reactions. A common approach involves reacting 3-methoxypropylmagnesium bromide with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to prevent decomposition . Key factors include:

- Solvent purity : Moisture-free THF is critical to avoid hydrolysis of the organozinc intermediate.

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnBr₂ ensures complete conversion, as excess ZnBr₂ may lead to side reactions.

- Temperature control : Slow warming to room temperature after initial mixing improves yield.

Example Protocol:

| Step | Parameter | Optimal Condition |

|---|---|---|

| 1 | Solvent | THF, dried over molecular sieves |

| 2 | Reaction Temp | −78°C (dry ice/acetone bath) |

| 3 | ZnBr₂ Purity | ≥98% (anhydrous) |

| 4 | Workup | Quench with saturated NH₄Cl, extract with Et₂O |

Reference : Zinc bromide reactivity with organometallic precursors .

Q. How should researchers characterize this compound to confirm structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., CDCl₃) to identify methoxy (δ 3.2–3.4 ppm) and propyl chain signals. Zinc-bound protons are typically deshielded .

- Elemental Analysis : Compare experimental C/H/N percentages to theoretical values (e.g., C: 32.1%, H: 5.4%, Br: 35.7%).

- Titration : Employ iodometric titration to quantify active zinc content.

Critical Note : Organozinc compounds are air-sensitive; perform analyses under inert atmosphere (N₂/Ar) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Moisture Avoidance : Store under dry inert gas (Ar) in sealed Schlenk flasks. Use gloveboxes for transfers .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- First Aid : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How do solvent coordination effects influence the reactivity of this compound?

Methodological Answer: Solvent choice modulates Lewis acidity and stability. For example:

- Etherates : Coordinating solvents like THF stabilize the zinc center, reducing aggregation but slowing reaction kinetics.

- Non-coordinating solvents : Toluene or hexane increases reactivity but risks precipitation.

Q. Experimental Design :

- Compare coupling reactions (e.g., Negishi cross-coupling) in THF vs. 2-methyl-THF. Monitor yields via GC-MS.

- Use vapor pressure measurements to assess solvent-zinc interactions (e.g., ZnBr₂·2Et₂O vs. ZnBr₂·THF) .

Q. How can researchers resolve contradictions in reported reactivity data for organozinc reagents?

Methodological Answer: Contradictions often arise from:

- Trace impurities : Residual halides (e.g., MgBr₂) alter reactivity. Purify via filtration through Celite or distillation.

- Solvent history : Aged THF may contain peroxides, which oxidize organozinc species. Test solvents with KI/starch strips before use.

Case Study :

If a published protocol fails to reproduce, systematically vary:

ZnBr₂ source (anhydrous vs. hydrated).

Reaction atmosphere (N₂ vs. Ar).

Quenching method (aqueous vs. alcoholic).

Q. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to H₂O at pH 5–8. Monitor via ICP-MS for Zn²⁺ release and GC-MS for 3-methoxypropanol (degradation product).

- Ecotoxicology : Test acute toxicity using Daphnia magna (EC₅₀) and algal growth inhibition assays.

Q. Data Interpretation :

Q. How can computational modeling predict ligand exchange dynamics in this compound?

Methodological Answer:

Q. Example Output :

| Parameter | Value (kcal/mol) |

|---|---|

| ΔG (THF coordination) | −12.3 |

| ΔG (toluene) | −5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。